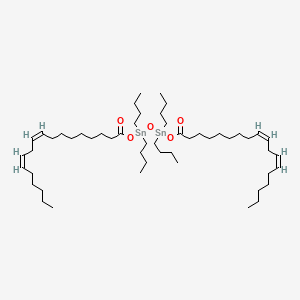
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is an organic compound that belongs to the class of vinylbenzenes This compound is characterized by the presence of a butyl group, a chloro group, and an ethoxyphenyl group attached to a vinylbenzene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxybenzaldehyde: This can be synthesized from 4-ethoxyphenol through an oxidation reaction.
Formation of (E)-1-chloro-2-(4-ethoxyphenyl)ethene: This intermediate is prepared by reacting 4-ethoxybenzaldehyde with a chlorinating agent such as thionyl chloride.
Final coupling reaction: The intermediate is then coupled with 1-butylbenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Butyl-4-(1-chloro-2-(4-methoxyphenyl)vinyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-Butyl-4-(1-chloro-2-(4-hydroxyphenyl)vinyl)benzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
Eigenschaften
CAS-Nummer |
54513-47-2 |
|---|---|
Molekularformel |
C20H23ClO |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
1-butyl-4-[(E)-1-chloro-2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H23ClO/c1-3-5-6-16-7-11-18(12-8-16)20(21)15-17-9-13-19(14-10-17)22-4-2/h7-15H,3-6H2,1-2H3/b20-15+ |
InChI-Schlüssel |
YEJFQWHGEFCWJX-HMMYKYKNSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)OCC)/Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


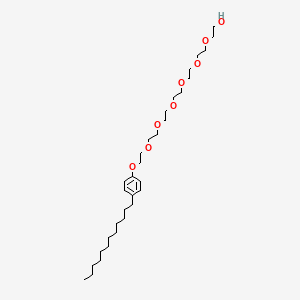
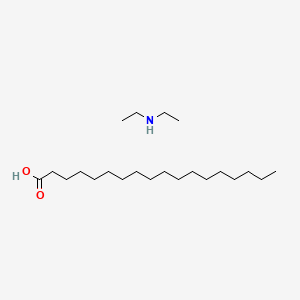

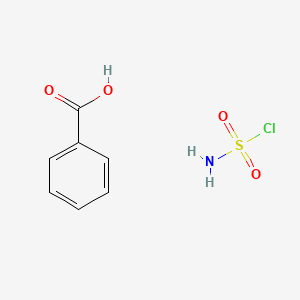
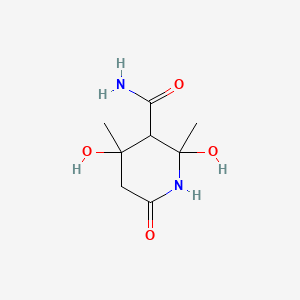
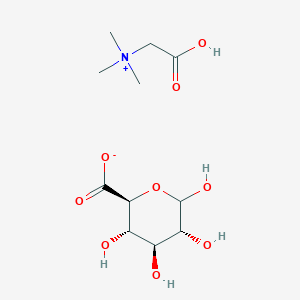
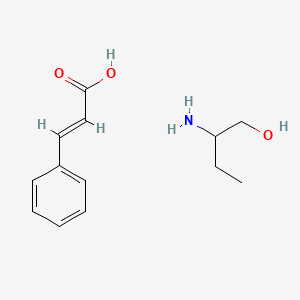
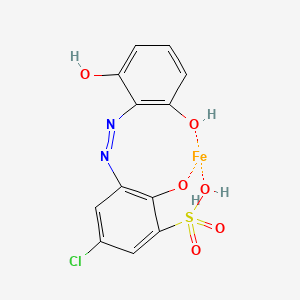

![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
